molecular formula C9H6N2 B1600995 3-Methylphthalonitrile CAS No. 36715-97-6

3-Methylphthalonitrile

Cat. No. B1600995
CAS RN: 36715-97-6
M. Wt: 142.16 g/mol
InChI Key: OHVMIPVAUWCHCL-UHFFFAOYSA-N
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Description

3-Methylphthalonitrile is a chemical compound with the molecular formula C9H6N2 . It is a derivative of phthalonitrile .


Synthesis Analysis

In a study, two types of new bisphthalonitrile resins containing diamino groups were synthesized from 2,2’-bis(3-amino-4-hydroxylphenyl)propane and 3-nitrophthalonitrile/4-nitrophthalonitrile by nucleophilic substitution .


Molecular Structure Analysis

The compound was crystallized in a monoclinic system and characterized as follows: P 2 1 / c, a = 23.232 (5), b = 7.4413 (14), c = 15.361 (4)Å, β = 106.818 (5)°, Z = 8, V = 2542.0 (10)Å3 .


Chemical Reactions Analysis

Phthalonitrile resins are known for their sluggish polymerization, which is one of the major problems that needs to be solved urgently . The different self-catalyzed curing behavior, owing to different positions of cyano groups on the benzene ring, were confirmed by differential scanning calorimetry (DSC) and FTIR techniques .


Physical And Chemical Properties Analysis

3-Methylphthalonitrile has a molecular formula of C9H6N2, an average mass of 142.157 Da, and a mono-isotopic mass of 142.053101 Da .

properties

IUPAC Name

3-methylbenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVMIPVAUWCHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495946
Record name 3-Methylbenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylphthalonitrile

CAS RN

36715-97-6
Record name 3-Methyl-1,2-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36715-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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